Cas no 348143-53-3 (rac-methyl (1R,2R,5S)-3-azabicyclo3.1.0hexane-2-carboxylate)
rac-methyl (1R,2R,5S)-3-azabicyclo3.1.0hexane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,methylester,(1R,2R,5S)-rel-
- rac-methyl (1R,2R,5S)-3-azabicyclo3.1.0hexane-2-carboxylate
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- Inchi: 1S/C7H11NO2/c1-10-7(9)6-5-2-4(5)3-8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6-/m1/s1
- InChI Key: XRILGDCLXWSSHU-HSUXUTPPSA-N
- SMILES: [C@]12([H])[C@]([H])(C1)CN[C@H]2C(OC)=O
rac-methyl (1R,2R,5S)-3-azabicyclo3.1.0hexane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27731783-1.0g |
rac-methyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate |
348143-53-3 | 95.0% | 1.0g |
$0.0 | 2025-03-19 | |
| Enamine | EN300-27731783-1g |
rac-methyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate |
348143-53-3 | 1g |
$0.0 | 2023-09-10 |
rac-methyl (1R,2R,5S)-3-azabicyclo3.1.0hexane-2-carboxylate Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on rac-methyl (1R,2R,5S)-3-azabicyclo3.1.0hexane-2-carboxylate
Research Briefing on rac-methyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 348143-53-3)
The compound rac-methyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 348143-53-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic structure, characterized by its unique azabicyclo framework, serves as a key intermediate in the synthesis of various pharmacologically active molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
One of the most notable advancements involves the use of rac-methyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate as a chiral building block for the synthesis of novel nicotinic acetylcholine receptor (nAChR) modulators. Research published in the Journal of Medicinal Chemistry (2023) highlights its role in improving the stereoselectivity and bioavailability of these modulators, which are critical for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's rigid bicyclic structure enhances binding affinity to target receptors while minimizing off-target effects.
In addition to its applications in CNS drug development, recent investigations have focused on the compound's utility in asymmetric catalysis. A study in ACS Catalysis (2024) demonstrated its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of enantiomerically pure pharmaceuticals. This advancement addresses longstanding challenges in achieving high enantioselectivity in complex molecular transformations.
Further pharmacological evaluations have revealed that derivatives of rac-methyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate exhibit promising activity against bacterial efflux pumps, a mechanism implicated in antibiotic resistance. This finding, detailed in Antimicrobial Agents and Chemotherapy (2023), opens new avenues for combating multidrug-resistant pathogens. The compound's ability to disrupt efflux pump function without significant cytotoxicity positions it as a valuable scaffold for next-generation antibacterial agents.
From a synthetic chemistry perspective, recent optimizations in the preparation of rac-methyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate have significantly improved yield and purity. A 2024 Organic Process Research & Development publication describes a scalable, green chemistry approach that reduces hazardous waste generation while maintaining high enantiomeric excess (>99%). This methodological advancement enhances the compound's feasibility for industrial-scale pharmaceutical production.
Looking forward, computational studies predict additional therapeutic applications for this scaffold, particularly in protein-protein interaction inhibition. Molecular docking simulations suggest high affinity for challenging targets like KRAS oncoproteins, as reported in Journal of Chemical Information and Modeling (2024). These insights are driving new drug discovery initiatives in oncology and inflammatory diseases, further expanding the potential impact of this versatile chemical entity.
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